Cas no 1344307-17-0 (8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a brominated benzodioxepine derivative featuring a sulfonamide functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization, while the sulfonamide group offers opportunities for hydrogen bonding and interactions with biological targets. Its fused benzodioxepine core provides structural rigidity, which may contribute to selective binding properties. The compound's well-defined structure and synthetic accessibility make it a valuable scaffold for drug discovery, particularly in the development of central nervous system (CNS) or enzyme-targeting therapeutics.
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide structure
1344307-17-0 structure
Product name:8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS No:1344307-17-0
MF:C9H10BrNO4S
MW:308.149000644684
MDL:MFCD18897486
CID:5244339
PubChem ID:63841300

8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2H-1,5-Benzodioxepin-7-sulfonamide, 8-bromo-3,4-dihydro-
    • 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
    • MDL: MFCD18897486
    • Inchi: 1S/C9H10BrNO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2,(H2,11,12,13)
    • InChI Key: KGSSUNXIYWFUPD-UHFFFAOYSA-N
    • SMILES: O1C2=CC(Br)=C(S(N)(=O)=O)C=C2OCCC1

8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-275541-5.0g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-275541-10.0g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-275541-0.05g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-275541-1g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0
1g
$628.0 2023-09-10
Enamine
EN300-275541-5g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0
5g
$1821.0 2023-09-10
Enamine
EN300-275541-1.0g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0 95.0%
1.0g
$628.0 2025-03-20
Enamine
EN300-275541-0.5g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-275541-10g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0
10g
$2701.0 2023-09-10
Enamine
EN300-275541-0.1g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-275541-0.25g
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
1344307-17-0 95.0%
0.25g
$579.0 2025-03-20

Additional information on 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Introduction to 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS No. 1344307-17-0)

8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the chemical identifier CAS No. 1344307-17-0, has garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of a bromine substituent at the 8-position, combined with the sulfonamide functional group at the 7-position, contributes to its distinct reactivity and biological profile.

The 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide scaffold is derived from a benzodioxepine core, which is a well-known motif in pharmacological research. Benzodioxepines are known for their ability to interact with various biological targets, making them valuable candidates for developing therapeutic agents. The sulfonamide group introduces additional pharmacophoric features that can enhance binding affinity and selectivity, which are critical factors in drug design.

Recent studies have highlighted the importance of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in the development of novel pharmacological compounds. Its structural features make it a versatile building block for synthesizing derivatives with improved pharmacokinetic properties. For instance, the bromine atom at the 8-position allows for further functionalization via cross-coupling reactions, enabling the creation of more complex molecules with tailored biological activities.

In the context of contemporary drug discovery, 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been explored for its potential in addressing various therapeutic challenges. Researchers have been particularly interested in its interactions with enzymes and receptors involved in inflammation and neurodegeneration. The sulfonamide moiety is known to modulate enzyme activity by forming hydrogen bonds and salt bridges with target proteins, which can lead to the development of potent inhibitors.

The synthesis of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the construction of the benzodioxepine ring system followed by functionalization at the 3,4-dihydro position and introduction of the sulfonamide group. The bromination step at the 8-position is particularly critical and requires precise control to ensure high yield and purity.

One of the most compelling aspects of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is its potential as a lead compound for further drug development. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify derivatives with enhanced efficacy and reduced side effects. These computational approaches have become indispensable tools in modern pharmaceutical research, allowing for rapid evaluation of large libraries of compounds.

The pharmacological profile of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been investigated through both in vitro and in vivo studies. Initial findings suggest that this compound exhibits promising activity against several disease-related targets. For example, it has shown inhibitory effects on enzymes implicated in pain pathways and neuroinflammatory conditions. These preliminary results warrant further exploration to fully elucidate its therapeutic potential.

From a chemical biology perspective, 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide offers insights into how structural modifications can influence biological activity. The interplay between electronic effects and steric hindrance plays a crucial role in determining its interactions with biological targets. Understanding these relationships is essential for designing molecules that can effectively modulate biological processes without unintended consequences.

The future prospects of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide are vast and exciting. As our understanding of disease mechanisms continues to evolve, so does our ability to develop targeted therapies. This compound serves as a testament to the power of interdisciplinary research combining organic chemistry, pharmacology, and computational biology to advance therapeutic innovation.

In conclusion,8-bromo-3,4-dihydro-H)-1S(5)-benzodioxepine -sulfon amide (CAS No1344307170) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas Its unique structural features make it an invaluable tool for drug discovery researchers continue exploring its potential as both a lead compound

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